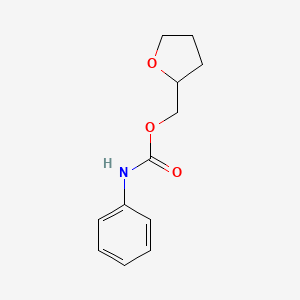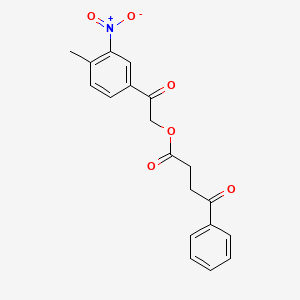
1-(2,6-difluorobenzoyl)-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-difluorobenzoyl)-2-methylpiperidine, commonly known as DF-MP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DF-MP belongs to the class of piperidine compounds, which are known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of DF-MP is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. DF-MP has also been shown to bind to certain receptors in the brain, such as the sigma-1 receptor, which may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
DF-MP has been shown to produce a range of biochemical and physiological effects in animal models. In addition to its pain-relieving and anti-addictive effects, DF-MP has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis. DF-MP has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
DF-MP has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors in the brain. However, DF-MP is not without limitations, as it is relatively expensive to synthesize and may be difficult to obtain in large quantities. Additionally, the lack of a clear understanding of its mechanism of action may make it challenging to design experiments to fully explore its therapeutic potential.
Orientations Futures
There are several future directions for research on DF-MP. One area of interest is its potential use in the treatment of chronic pain, as it has been shown to have long-lasting pain-relieving effects in animal models. Additionally, DF-MP may have potential as a treatment for psychiatric disorders such as depression and anxiety, as it has been shown to modulate certain neurotransmitters associated with these conditions. Finally, further research is needed to fully understand the mechanism of action of DF-MP and to explore its potential therapeutic applications in greater detail.
Conclusion:
In conclusion, DF-MP is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. Its high potency and selectivity for certain receptors in the brain make it an attractive target for drug development. While there is still much to learn about its mechanism of action and therapeutic potential, DF-MP represents a promising avenue for future research in the fields of pain management, addiction, and psychiatric disorders.
Méthodes De Synthèse
DF-MP can be synthesized using a variety of methods, including the reaction of 2,6-difluorobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction yields DF-MP as a white solid, which can be purified using recrystallization. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
DF-MP has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its use as an analgesic, as DF-MP has been shown to have potent pain-relieving effects in animal models. Additionally, DF-MP has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c1-9-5-2-3-8-16(9)13(17)12-10(14)6-4-7-11(12)15/h4,6-7,9H,2-3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCJFGPYHWEXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(2-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5158221.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5158228.png)
![2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine](/img/structure/B5158232.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5158237.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5158250.png)

![1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5158271.png)
![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5158276.png)
![3-[(3,5-dimethylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5158279.png)

![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5158310.png)
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)
![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)